REACTION_CXSMILES
|
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[N:15]1[CH:20]=[CH:19][CH:18]=[C:17]([NH2:21])[C:16]=1[NH2:22].FC(F)(F)C(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(#N)C>[NH2:22][C:16]1[C:17]([NH:21][CH:2]2[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]2)=[CH:18][CH:19]=[CH:20][N:15]=1 |f:3.4|
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
1.5 g
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Type
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reactant
|
Smiles
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N1=C(C(=CC=C1)N)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at room temperature for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 50 mL 3-necked round bottom flask fitted with a thermometer and an overhead stirrer
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Type
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DISSOLUTION
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Details
|
dissolution of all solid material
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Type
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STIRRING
|
Details
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the slurry was stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
resulted in the formation of a dark brown solution
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Type
|
TEMPERATURE
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Details
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The reaction mixture was cooled to 5° C.
|
Type
|
ADDITION
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Details
|
During the course of the addition
|
Type
|
CUSTOM
|
Details
|
accompanied by a slight temperature rise to 10-15° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 30 minutes at 5-10° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The flask was placed back in an ice bath
|
Type
|
ADDITION
|
Details
|
aqueous 4M sodium hydroxide was added to the reaction in small portions
|
Type
|
STIRRING
|
Details
|
The solution was stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
|
ADDITION
|
Details
|
diluted with ice cold water (80 mL)
|
Type
|
CUSTOM
|
Details
|
resulted in the formation of a brown precipitate
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with cold water (3×5 mL)
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1NC1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.4 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 883.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |